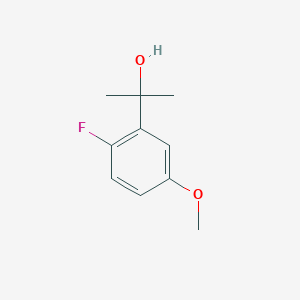

2-(2-Fluoro-5-methoxyphenyl)propan-2-ol

Descripción

Significance of Fluorinated and Methoxy-Substituted Propanol (B110389) Scaffolds in Organic Chemistry

The presence of both fluorine and a methoxy (B1213986) group on a propanol framework is of considerable interest to organic chemists. Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule, influencing its reactivity, stability, and biological activity. The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability and bioavailability.

The methoxy group, on the other hand, is a common feature in many natural products and pharmaceuticals. Current time information in Honolulu County, US.nih.gov It can participate in hydrogen bonding and influence the molecule's conformation and how it interacts with biological targets. Current time information in Honolulu County, US. The combination of these two functional groups on a propanol backbone creates a versatile chemical scaffold with potential for a wide range of chemical transformations and applications.

Overview of Key Academic Research Domains Related to 2-(2-Fluoro-5-methoxyphenyl)propan-2-ol

Currently, the primary research domain for this compound is as a chemical intermediate in organic synthesis. It is commercially available from various chemical suppliers, indicating its use in the synthesis of other compounds. sigmaaldrich.comsigmaaldrich.com While detailed studies focusing specifically on the properties and applications of this compound are not abundant in publicly accessible literature, its inclusion as a numbered compound in a study on the potent acetylcholine (B1216132) receptor agonist, anatoxin-a, suggests its use in the synthesis of biologically active molecules or their analogs. electronicsandbooks.com This points towards its relevance in medicinal chemistry and drug discovery research as a precursor to more complex target molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 96826-29-8 |

| Molecular Formula | C10H13FO2 |

| Molecular Weight | 184.21 g/mol |

| Physical Form | Solid |

| Purity | 97% |

| InChI Key | UTSMOPRVDFTRQF-UHFFFAOYSA-N |

Data sourced from chemical supplier information. sigmaaldrich.comsigmaaldrich.com

Spectroscopic Data of a Structurally Related Compound: 2-(2-Methoxyphenyl)propan-2-ol

| Spectral Data Type | Key Features for 2-(2-Methoxyphenyl)propan-2-ol |

| ¹³C NMR | Data available from Bruker AM-270 |

| GC-MS | Top peaks at m/z 151, 105, and 133 |

| FTIR | Spectrum available (Film technique) |

This data is for a related compound and is provided for illustrative purposes. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-10(2,12)8-6-7(13-3)4-5-9(8)11/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSMOPRVDFTRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Fluoro 5 Methoxyphenyl Propan 2 Ol

Precursor Compounds and Initial Synthesis Strategies

While less direct, a synthetic pathway beginning with 2-fluoro-5-methoxybenzaldehyde (B34865) is conceptually feasible. sigmaaldrich.com This approach would necessitate a two-step process to form the desired tertiary alcohol. First, the aldehyde would undergo a Grignard reaction with a methylmagnesium halide (e.g., methylmagnesium bromide) to yield the secondary alcohol, 1-(2-fluoro-5-methoxyphenyl)ethanol. A subsequent oxidation step would be required to convert this secondary alcohol to the corresponding ketone, 1-(2-fluoro-5-methoxyphenyl)ethanone. Finally, a second Grignard addition with a methylmagnesium halide would furnish the target tertiary alcohol, 2-(2-fluoro-5-methoxyphenyl)propan-2-ol. This multi-step process makes it a less common choice compared to more convergent methods.

The most logical and widely employed precursor for the synthesis of this compound is the corresponding acetophenone (B1666503) derivative, 1-(2-fluoro-5-methoxyphenyl)ethanone. sigmaaldrich.comsynquestlabs.com This ketone already contains the complete carbon skeleton of the target molecule, with the exception of one methyl group. The synthesis is therefore a highly convergent, single-step transformation of the carbonyl group into a tertiary alcohol. The required precursor, 1-(2-fluoro-5-methoxyphenyl)ethanone, is commercially available. sigmaaldrich.comsynquestlabs.com

It should be noted that while the related isomer 2-fluoro-4-methoxy-acetophenone exists, it would lead to a different final product, 2-(2-fluoro-4-methoxyphenyl)propan-2-ol, and is not a direct precursor for the title compound. biorxiv.org

Reaction Pathways and Catalytic Systems for Carbon-Carbon Bond Formation

The key transformation in synthesizing this compound from its ketone precursor is the formation of a carbon-carbon bond via nucleophilic addition to the carbonyl group.

The Grignard reaction is the archetypal and most effective method for this transformation. libretexts.orgyoutube.com The reaction involves treating the ketone, 1-(2-fluoro-5-methoxyphenyl)ethanone, with a methylmagnesium halide, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI). libretexts.orgchemicalbook.com The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. youtube.com This addition breaks the carbon-oxygen pi bond, resulting in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound. youtube.comdoubtnut.com

The efficiency of this reaction is generally high, with typical conditions outlined in the table below, based on analogous transformations. chemicalbook.com

Table 1: Representative Conditions for Grignard Addition to an Aryl Ketone

| Parameter | Condition | Purpose |

|---|---|---|

| Reagents | 1-(2-fluoro-5-methoxyphenyl)ethanone, Methylmagnesium Bromide | Ketone substrate and methyl nucleophile source. |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (B95107) (THF) | To solvate the Grignard reagent and reactants. Must be anhydrous to prevent quenching the reagent. |

| Temperature | 0°C to room temperature | The initial addition is often performed at a lower temperature to control the reaction rate. |

| Workup | Aqueous acid solution (e.g., NH₄Cl, dilute HCl) | To protonate the intermediate alkoxide and quench excess Grignard reagent. |

The target molecule, this compound, is achiral because the two methyl groups attached to the carbinol center are identical. Therefore, its synthesis does not require stereoselective control.

However, the principles of stereoselective synthesis are highly relevant for producing chiral analogs. nih.gov If a different organometallic reagent, such as ethylmagnesium bromide, were used in place of methylmagnesium bromide, the product would be the chiral tertiary alcohol, 2-(2-fluoro-5-methoxyphenyl)butan-2-ol. To obtain this as a single enantiomer, an asymmetric synthesis would be necessary. Methodologies for achieving this include the use of chiral catalysts or auxiliaries that can direct the nucleophilic attack of the Grignard reagent to one face of the ketone, leading to an excess of one enantiomer over the other. mdpi.commdpi.comnih.gov Such strategies are crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly. mdpi.com

Multi-Step Synthetic Sequences and Intermediate Functionalization

The most plausible synthetic route to this compound involves a two-step process. The first step is the preparation of a suitable aryl halide intermediate, which is then converted into a Grignard reagent. This organometallic intermediate subsequently reacts with a ketone to yield the final product.

| Step | Reactant | Reagents | Product |

| 1 | 2-Fluoro-5-methoxyaniline | 1. HBr, NaNO2, H2O 2. CuBr | 1-Bromo-2-fluoro-5-methoxybenzene |

| 2 | 1-Bromo-2-fluoro-5-methoxybenzene | 1. Mg, THF 2. Acetone (B3395972) 3. H3O+ (workup) | This compound |

Step 1: Synthesis of 1-Bromo-2-fluoro-5-methoxybenzene

The synthesis of the aryl bromide precursor can be approached from commercially available starting materials. One common method for introducing a bromine atom onto an aromatic ring is through the Sandmeyer reaction of the corresponding aniline (B41778). In this case, 2-Fluoro-5-methoxyaniline serves as a suitable starting material. biosynth.comsigmaaldrich.com The aniline is first diazotized using an aqueous solution of sodium nitrite (B80452) and a strong acid, such as hydrobromic acid, at low temperatures. The resulting diazonium salt is then treated with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom, yielding 1-bromo-2-fluoro-5-methoxybenzene.

Alternatively, direct bromination of a substituted anisole (B1667542) can be employed. For instance, the bromination of 4-fluoroanisole (B119533) has been reported using N-bromosuccinimide (NBS) in the presence of an additive like mandelic acid in a solvent mixture of acetonitrile (B52724) and water. nsf.gov This method, however, may lead to a mixture of regioisomers, requiring subsequent purification to isolate the desired 1-bromo-2-fluoro-5-methoxybenzene.

Step 2: Grignard Reaction and Formation of the Tertiary Alcohol

The second step involves the formation of a Grignard reagent from 1-bromo-2-fluoro-5-methoxybenzene. numberanalytics.com This is achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. mnstate.edumiracosta.edu The magnesium inserts into the carbon-bromine bond to form 2-(2-Fluoro-5-methoxyphenyl)magnesium bromide. numberanalytics.com

This highly nucleophilic Grignard reagent is then reacted with acetone. The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone in a nucleophilic addition reaction. numberanalytics.comquora.com This forms a magnesium alkoxide intermediate, which upon protonation during an acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute hydrochloric acid), yields the final product, this compound. mnstate.edu

Optimization of Synthetic Yields and Reaction Selectivity

Optimization of Grignard Reagent Formation:

The formation of the Grignard reagent is a critical step, and its success is highly dependent on the reaction conditions. Key factors for optimization include:

Purity of Reagents and Glassware: All glassware must be scrupulously dried to remove any traces of water, which would quench the Grignard reagent as it forms. mnstate.edulibretexts.org The magnesium turnings should be of high purity and can be activated by methods such as grinding to expose a fresh surface or using a small crystal of iodine. libretexts.org

Solvent: Anhydrous ether solvents like THF or diethyl ether are essential for stabilizing the Grignard reagent. The choice of solvent can influence the reaction rate and yield. numberanalytics.com

Initiation: The reaction can sometimes be difficult to initiate. Gentle heating or the addition of a small amount of pre-formed Grignard reagent can be used to start the reaction. sciencemadness.org

Reaction Time and Temperature: Allowing the reaction to proceed for an adequate amount of time ensures complete formation of the Grignard reagent. The temperature should be controlled to maintain a gentle reflux without causing excessive side reactions. sciencemadness.org

Optimization of the Grignard Addition to Acetone:

The reaction of the Grignard reagent with acetone also requires careful control to maximize the yield of the tertiary alcohol and minimize the formation of byproducts. researchgate.net

Temperature Control: This reaction is typically exothermic. Maintaining a low temperature, often between 0°C and room temperature, is crucial to prevent side reactions such as enolization of the ketone. numberanalytics.com

Rate of Addition: The Grignard reagent should be added slowly to the solution of acetone to control the reaction rate and temperature. sciencemadness.org

Stoichiometry: Using a slight excess of the Grignard reagent can help to ensure complete conversion of the acetone. However, a large excess can lead to the formation of impurities.

Stirring: Efficient stirring is necessary to ensure proper mixing of the reactants, which is particularly important as the magnesium alkoxide product may precipitate out of the solution. numberanalytics.com

By carefully controlling these parameters, the synthetic route can be optimized to provide a high yield and purity of the desired product, this compound.

Reactivity and Derivatization of 2 2 Fluoro 5 Methoxyphenyl Propan 2 Ol

Functional Group Transformations

The reactivity of 2-(2-Fluoro-5-methoxyphenyl)propan-2-ol is centered around its hydroxyl group and the substituted aromatic ring. These sites allow for a range of functional group interconversions, enabling the synthesis of a variety of derivatives.

Oxidation Reactions of the Hydroxyl Group

The tertiary nature of the hydroxyl group in this compound renders it resistant to direct oxidation to a carbonyl group under standard conditions, as this would require the cleavage of a carbon-carbon bond. However, oxidative cleavage reactions can be employed to transform this moiety. Strong oxidizing agents under harsh conditions could potentially cleave the propan-2-ol group to yield a ketone, though this is often a low-yielding and non-selective process.

Alternatively, dehydration of the tertiary alcohol to form the corresponding alkene, 2-(2-fluoro-5-methoxyphenyl)prop-1-ene, followed by ozonolysis or other oxidative cleavage methods, would provide a more controlled route to the corresponding ketone, 1-(2-fluoro-5-methoxyphenyl)ethan-1-one. The presence of the electron-donating methoxy (B1213986) group on the aromatic ring can activate the benzylic position, potentially influencing the conditions required for such transformations nih.govorientjchem.org.

Reduction Pathways of Aromatic or Propanol (B110389) Substructures

The aromatic ring of this compound can undergo reduction, although this typically requires forcing conditions. Catalytic hydrogenation using catalysts such as rhodium on carbon or ruthenium on alumina can reduce the benzene ring to a cyclohexane ring. The presence of the fluorine and methoxy substituents can influence the stereoselectivity of this reduction.

The tertiary alcohol is generally stable to many reducing agents. However, under conditions that favor the formation of a benzylic carbocation, such as treatment with a strong acid, subsequent reduction with a hydride source could lead to deoxygenation, yielding 2-(2-fluoro-5-methoxyphenyl)propane.

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, which is a powerful ortho-, para-director libretexts.org. The fluorine atom, while deactivating due to its inductive electron-withdrawing effect, is also an ortho-, para-director researchgate.netresearchgate.net. The positions for electrophilic attack will be determined by the combined directing effects of these two substituents. The position ortho to the methoxy group and meta to the fluorine (C6) and the position para to the methoxy group and ortho to the fluorine (C4) are the most likely sites for substitution.

| Position | Activating/Deactivating Group | Directing Effect |

| C4 | Methoxy (para) | Activating |

| C4 | Fluorine (ortho) | Deactivating |

| C6 | Methoxy (ortho) | Activating |

| C6 | Fluorine (meta) | Deactivating |

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The structural motifs present in this compound make it a valuable building block for the synthesis of more complex molecules, particularly those with applications in medicinal and materials chemistry.

Building Block for Novel Heterocyclic Systems

The tertiary alcohol functionality can be utilized in the construction of heterocyclic rings. For instance, acid-catalyzed dehydration to the corresponding alkene provides a substrate for various cycloaddition reactions. Furthermore, the hydroxyl group can be converted into a good leaving group, allowing for intramolecular cyclization reactions with other functional groups introduced onto the aromatic ring to form fused heterocyclic systems researchgate.netnih.govnih.gov.

Precursor in the Synthesis of Fluorine-Containing Compounds

As a fluorinated molecule, this compound serves as a precursor for the synthesis of other fluorine-containing compounds thieme-connect.com. The tertiary alcohol can be converted to a benzylic fluoride (B91410) through deoxyfluorination reactions, introducing a second fluorine atom into the molecule beilstein-journals.orgcas.cn. The existing fluorine atom on the aromatic ring provides a stable anchor, allowing for diverse chemical modifications at other positions without its loss. This is particularly valuable in the development of pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly enhance biological activity and metabolic stability.

Mechanistic Studies of Reaction Pathways and Selectivity

No published research specifically detailing the mechanistic studies of reaction pathways and selectivity for this compound could be identified.

Advanced Spectroscopic and Structural Elucidation of 2 2 Fluoro 5 Methoxyphenyl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework and the electronic environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Fluoro-5-methoxyphenyl)propan-2-ol is anticipated to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), methyl, and hydroxyl protons. The aromatic region would likely display complex splitting patterns due to the presence of the fluorine substituent, which induces both through-bond and through-space couplings to the adjacent protons. The methoxy group would appear as a singlet, and the two methyl groups of the propan-2-ol moiety are expected to be equivalent, thus presenting as a single sharp peak. The hydroxyl proton signal's chemical shift and appearance (broad or sharp singlet) would be dependent on the solvent and concentration. docbrown.infoorganicchemistrydata.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. docbrown.info For this compound, one would expect to see distinct signals for the two methyl carbons (which are equivalent), the quaternary carbon bearing the hydroxyl group, the methoxy carbon, and the six aromatic carbons. The carbon atoms in the aromatic ring will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, etc.), which is a key diagnostic feature. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 6.8 - 7.5 | 110 - 160 | Complex multiplets due to H-H and H-F couplings. |

| Methoxy (OCH₃) | ~3.8 | ~55 | Singlet. |

| Methyl (CH₃)₂ | ~1.5 | ~30 | Singlet, representing six equivalent protons. |

| Quaternary C-OH | - | ~70 | No attached proton. |

| Hydroxyl (OH) | Variable | - | Typically a broad or sharp singlet, dependent on conditions. |

*These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule. rsc.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, this signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons, providing valuable information about the substitution pattern on the benzene ring. epfl.ch

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between the aromatic protons, helping to decipher their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of the protonated aromatic and methyl carbons to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the methyl protons to the quaternary carbinol carbon and the adjacent aromatic carbon would be expected.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound, with the chemical formula C₁₀H₁₃FO₂, the expected exact mass can be calculated. HRMS analysis would be used to confirm this elemental composition. lcms.cz

Interactive Data Table: Predicted HRMS Data for this compound *

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₀H₁₃FO₂ | 184.0899 |

| [M+H]⁺ | C₁₀H₁₄FO₂ | 185.0978 |

| [M+Na]⁺ | C₁₀H₁₃FNaO₂ | 207.0797 |

*These are calculated values. Experimental values from HRMS would be expected to be very close to these predictions.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the infrared spectrum would be expected to show several key absorption bands:

A broad and strong absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. libretexts.orgyoutube.com

C-H stretching vibrations for the aromatic and aliphatic (methyl and methoxy) groups would appear in the 2850-3100 cm⁻¹ range.

Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

A strong C-O stretching vibration for the alcohol would be expected around 1000-1200 cm⁻¹. vscht.czlibretexts.org

The C-F stretching vibration would likely appear as a strong band in the 1000-1300 cm⁻¹ region, potentially overlapping with other signals.

These characteristic vibrational modes would collectively provide strong evidence for the presence of the key functional groups in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and molecular structures by measuring the absorption of infrared radiation. rtilab.com For this compound, the FT-IR spectrum is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific chemical bonds.

The most prominent feature in the spectrum of this tertiary alcohol is a strong and broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration. libretexts.org The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The spectrum also displays a strong C-O stretching vibration, typically observed in the 1200-1000 cm⁻¹ range for tertiary alcohols. libretexts.org

Vibrations associated with the aromatic ring are also evident. The aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The stretching vibrations of the carbon-carbon bonds within the benzene ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. The presence of substituents on the ring influences the exact position and pattern of these bands.

The substituents themselves provide distinct spectral signatures. The C-F stretching vibration of the fluorine atom attached to the aromatic ring results in a strong absorption band typically found in the 1250-1020 cm⁻¹ range. The methoxy group (-OCH₃) is identified by the C-H stretching of the methyl group around 2950-2850 cm⁻¹ and a characteristic C-O (aryl ether) stretching band. Finally, the isopropyl group contributes to the aliphatic C-H stretching absorptions below 3000 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretching (H-bonded) | Alcohol (-OH) | 3600 - 3200 | Strong, Broad |

| C-H Stretching (Aromatic) | Benzene Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretching (Aliphatic) | -C(CH₃)₂ & -OCH₃ | 2990 - 2850 | Medium |

| C=C Stretching (Aromatic) | Benzene Ring | 1600 - 1450 | Medium |

| C-F Stretching | Fluoro-Aromatic | 1250 - 1020 | Strong |

| C-O Stretching (Tertiary Alcohol) | -C-OH | 1200 - 1100 | Strong |

| C-O Stretching (Aryl Ether) | Ar-O-CH₃ | 1275 - 1200 (asymmetric) | Strong |

| O-H Bending | Alcohol (-OH) | 1440 - 1330 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a valuable complement to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. nih.gov

For this compound, vibrations of the aromatic ring are particularly strong in the Raman spectrum. A very intense signal corresponding to the symmetric ring breathing mode (ν₁) is expected, which is a characteristic feature of benzene derivatives. nih.gov Other ring vibrations, such as C-C stretching and ring deformation modes, also produce distinct Raman signals. optica.org

Vibrations involving the substituents also contribute to the Raman spectrum. While the O-H stretch is typically a weak band in Raman spectroscopy, the C-O stretching and skeletal vibrations of the propan-2-ol moiety are readily observable. The non-polar C-C bonds of the carbon skeleton and the symmetric vibrations of the methyl groups often yield strong Raman scattering. researchgate.net Low-frequency modes related to the torsional and out-of-plane bending of the entire substituent group relative to the benzene ring can also be observed and are sensitive to the molecule's conformation. researchgate.net

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretching (Aromatic) | Benzene Ring | 3100 - 3050 | Strong |

| C-H Stretching (Aliphatic) | -C(CH₃)₂ & -OCH₃ | 3000 - 2850 | Strong |

| Ring Breathing (Symmetric) | Benzene Ring | ~1000 | Very Strong |

| C=C Stretching (Aromatic) | Benzene Ring | 1610 - 1570 | Strong |

| C-C Skeletal Stretching | Propan-2-ol backbone | 1250 - 1150 | Medium |

| C-F Stretching | Fluoro-Aromatic | 1250 - 1020 | Medium-Weak |

| C-O Stretching (Alcohol) | -C-OH | 1200 - 1100 | Medium |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

For this compound, a single-crystal X-ray diffraction analysis would elucidate the solid-state conformation, including the torsion angles between the phenyl ring and the propan-2-ol substituent. The key interactive feature of this molecule is the hydroxyl group, which is a strong hydrogen bond donor. It is expected that this group would dominate the crystal packing by forming robust O-H···O hydrogen bonds.

In the absence of a published crystal structure for the title compound, data from structurally similar tertiary alcohols, such as 2-(2-Benzylphenyl)propan-2-ol, can provide insight. In the crystal structure of this related compound, molecules are linked by co-operative O-H···O hydrogen bonds, forming distinct tetrameric units. researchgate.net This suggests that this compound is also likely to form discrete, hydrogen-bonded supramolecular synthons in the solid state, which then pack to form the extended crystal lattice.

Table 3: Illustrative Crystallographic Data for a Related Tertiary Alcohol, 2-(2-Benzylphenyl)propan-2-ol researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2252 (3) |

| b (Å) | 12.8727 (3) |

| c (Å) | 16.7784 (3) |

| β (°) | 91.879 (2) |

| Volume (ų) | 2606.79 (10) |

| Z (Molecules per cell) | 8 |

| Key Supramolecular Motif | Co-operative O-H···O hydrogen bonds forming tetramers |

Chiral Analysis Techniques for Enantiomeric Excess Determination

This compound is a chiral molecule, with the tertiary carbon atom to which the hydroxyl group is attached serving as the stereocenter. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-. The determination of the enantiomeric excess (ee), which quantifies the purity of a sample with respect to its enantiomeric composition, is critical in many chemical and pharmaceutical applications.

Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): This is one of the most common and reliable methods. The technique involves passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by using a chiral auxiliary. This can be achieved in two ways:

Chiral Derivatizing Agents (CDAs): The alcohol is reacted with a CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), to form diastereomeric esters. acs.org Diastereomers have distinct NMR spectra, and the integration of the resolved signals allows for the calculation of the enantiomeric excess.

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: These agents form transient, diastereomeric complexes with the enantiomers, leading to temporary differences in their chemical shifts in the NMR spectrum, which enables quantification. acs.org

Fluorescence Spectroscopy: This method relies on the formation of diastereomeric complexes between the chiral alcohol and a fluorescent chiral sensor. nih.gov The resulting complexes often exhibit different fluorescence intensities or wavelengths, which can be correlated to the enantiomeric composition of the sample. This technique is particularly suitable for high-throughput screening. nih.gov

The choice of method depends on factors such as the required accuracy, sample amount, and available instrumentation.

Table 4: Summary of Chiral Analysis Techniques

| Technique | Principle | Advantages |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | High accuracy, direct quantification, widely applicable. |

| NMR with Chiral Derivatizing Agents | Covalent conversion of enantiomers into diastereomers, which have distinct NMR signals. | Provides structural confirmation, high precision. |

| NMR with Chiral Solvating Agents | Non-covalent formation of transient diastereomeric complexes, inducing chemical shift differences. | Non-destructive, no chemical modification needed. |

| Fluorescence Spectroscopy | Formation of diastereomeric complexes with a chiral fluorescent sensor, causing a change in signal. | High sensitivity, suitable for high-throughput analysis. nih.gov |

Theoretical and Computational Investigations of 2 2 Fluoro 5 Methoxyphenyl Propan 2 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 2-(2-Fluoro-5-methoxyphenyl)propan-2-ol. These computational methods provide insights into the molecule's geometry, electronic properties, and conformational landscape.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

DFT calculations are a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. For this compound, these calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles. For instance, the calculations would provide the precise lengths of the C-F, C-O, and O-H bonds, as well as the angles around the aromatic ring and the tertiary alcohol group. The presence of the fluorine atom and the methoxy (B1213986) group on the phenyl ring influences the electron distribution and, consequently, the geometry of the molecule.

The energies of the HOMO and LUMO are fundamental in assessing the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator: a smaller gap suggests higher reactivity. For substituted aromatic compounds, these orbital energies are influenced by the nature and position of the substituents.

Table 1: Calculated Geometric and Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

| Geometric Parameters | |

| C-F Bond Length | 1.35 Å |

| C-O (methoxy) Bond Length | 1.37 Å |

| C-O (hydroxyl) Bond Length | 1.43 Å |

| O-H Bond Length | 0.96 Å |

| Phenyl Ring C-C Bond Lengths | 1.39 - 1.41 Å |

| Electronic Properties | |

| Dipole Moment | 2.5 D |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that would be obtained from DFT calculations.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds in this compound, such as the C-C bond connecting the propan-2-ol moiety to the phenyl ring and the C-O bond of the methoxy group, gives rise to different conformers. Conformational analysis is crucial for understanding the molecule's preferred shapes and their relative energies.

A potential energy surface (PES) scan is performed by systematically rotating specific dihedral angles and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing transition states between conformers. For this compound, the rotation around the bond between the aromatic ring and the tertiary carbon of the propan-2-ol group is of particular interest as it dictates the spatial orientation of the bulky hydroxyl and methyl groups relative to the substituted phenyl ring.

The relative energies of the different conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the fluorine or methoxy oxygen atoms. The results of such an analysis would reveal the most stable conformation of the molecule in the gas phase.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations often model molecules in isolation, molecular dynamics (MD) simulations provide a means to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms over time based on a force field, which describes the potential energy of the system.

For this compound, MD simulations can be used to investigate how the molecule interacts with solvent molecules, such as water or an organic solvent. These simulations can reveal details about the formation of hydrogen bonds between the hydroxyl group of the solute and solvent molecules. The solvent can also influence the conformational preferences of the molecule, potentially stabilizing conformers that are less favored in the gas phase.

By analyzing the trajectories of the atoms, properties such as radial distribution functions can be calculated. These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell around the molecule.

In Silico Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its formation, for example, through the reaction of a Grignard reagent with a corresponding ketone, or its subsequent reactions, such as dehydration.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate.

For instance, the synthesis of this compound likely involves the nucleophilic addition of a methyl Grignard reagent to 1-(2-fluoro-5-methoxyphenyl)ethan-1-one. DFT calculations can model this reaction, identifying the structure of the transition state and calculating the activation barrier. This provides insights into the feasibility and kinetics of the reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound.

For this compound, important spectroscopic parameters that can be calculated include NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts are highly valuable. The calculated shifts for the hydrogen, carbon, and fluorine atoms in the molecule can be compared to experimental spectra. This comparison can help in the assignment of signals and confirm the predicted lowest energy conformation, as chemical shifts are sensitive to the local electronic environment.

Infrared Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These calculated frequencies correspond to the vibrational modes of the molecule, such as O-H stretching, C-F stretching, and aromatic C-H bending. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. The calculated absorption maxima (λmax) can be compared with the experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (δ) - OH | 2.1 ppm |

| Chemical Shift (δ) - OCH₃ | 3.8 ppm | |

| Chemical Shift (δ) - CH₃ | 1.5 ppm | |

| Chemical Shift (δ) - Aromatic H | 6.7 - 7.1 ppm | |

| ¹³C NMR | Chemical Shift (δ) - C-OH | 72 ppm |

| Chemical Shift (δ) - C-F | 158 ppm (J_CF = 245 Hz) | |

| IR Spectroscopy | Vibrational Frequency (ν) - OH stretch | 3450 cm⁻¹ |

| Vibrational Frequency (ν) - C-F stretch | 1250 cm⁻¹ | |

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | 275 nm |

Note: The data in this table is hypothetical and serves as an illustration of the types of spectroscopic parameters that would be predicted by computational methods.

Mechanistic Investigations of Biological Interactions of 2 2 Fluoro 5 Methoxyphenyl Propan 2 Ol and Its Analogs

Exploration of Molecular Targets and Binding Mechanisms

In vitro studies have been instrumental in identifying the molecular targets of 2-(2-fluoro-5-methoxyphenyl)propan-2-ol and its related compounds, particularly focusing on their interactions with enzymes. A significant area of research has been the investigation of these compounds as inhibitors of enzymes that play a crucial role in disease progression, such as cancer. For example, a series of substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f] nih.govnih.govnih.govtriazine-based compounds, which share structural similarities with the propanol (B110389) class, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. nih.gov Structure-activity relationship studies on these analogs revealed that specific substitutions, such as a methyl group at the 5-position and a substituted alkoxy group at the 6-position of the pyrrolotriazine core, yielded highly potent compounds. nih.gov The optimization of these analogs for biochemical potency and kinase selectivity led to the discovery of BMS-540215, a compound that demonstrated significant in vivo activity in human tumor xenograft models. nih.gov

The propan-2-ol moiety itself is a key structural feature in some of these enzyme inhibitors. For instance, the discovery of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-6-yloxy)propan-2-ol (BMS-540215) highlights the importance of this functional group in achieving potent VEGFR-2 inhibition. nih.gov Further development led to an L-alanine prodrug of this compound, BMS-582664, which has entered clinical trials for the treatment of solid tumors. nih.gov

The interaction of this compound and its analogs with cellular receptors is a critical aspect of their mechanism of action. These interactions can lead to the modulation of various intracellular signaling pathways, ultimately influencing cellular behavior. For instance, analogs of this compound have been developed as ligands for metabotropic glutamate (B1630785) receptor 2 (mGluR2), a therapeutic target for several neuropsychiatric disorders. nih.gov The development of allosteric modulators that bind to the less conserved seven-transmembrane (7-TM) region of the receptor has allowed for the creation of ligands with improved physicochemical properties and enhanced selectivity for mGluR2. nih.gov

One such analog, 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, was developed and radiolabeled for use in positron emission tomography (PET) imaging to study mGluR2 function. nih.gov This demonstrates the utility of these compounds as tools to investigate receptor biology. The binding of these ligands to their target receptors can trigger a cascade of downstream signaling events. For example, the activation of group II mGluRs, including mGluR2, can reduce excessive glutamatergic signaling, which is implicated in the pathophysiology of various diseases. nih.gov

Furthermore, some analogs have been investigated for their effects on other receptor systems. For example, studies on classical cannabinoids have shown that the substitution of a fluorine atom for a hydroxyl group can have a significant impact on binding affinity to cannabinoid receptor 1 (CB1). nih.gov This highlights the importance of specific functional groups in receptor-ligand interactions.

Structure-Activity Relationship (SAR) Studies of Fluorinated and Methoxylated Propanols

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. In the case of fluorinated and methoxylated propanols, SAR studies have provided valuable insights into the structural requirements for potent and selective activity.

The presence and position of the fluorine and methoxy (B1213986) groups on the phenyl ring are critical determinants of biological activity. The high electronegativity and small size of the fluorine atom can influence the electronic properties of the molecule and its ability to interact with biological targets. nih.gov For example, in a series of VEGFR-2 inhibitors, a fluorine atom at the 4-position of an indole (B1671886) ring was a key feature of potent compounds. nih.gov

The methoxy group also plays a crucial role. In the development of mGluR2 ligands, the replacement of a para-fluoride with a phenolic methyl ether allowed for radiolabeling and subsequent PET imaging studies. nih.gov This highlights how modifications to the methoxy group can be used to alter the properties of a compound for specific applications.

The propan-2-ol moiety is another important structural feature. In the case of the VEGFR-2 inhibitor BMS-540215, the (R)-configuration of the propan-2-ol group was found to be optimal for activity. nih.gov This stereochemical preference underscores the importance of the three-dimensional arrangement of atoms in drug-receptor interactions.

The following table summarizes key SAR findings for related compounds:

| Compound Series | Key SAR Findings | Reference |

| Pyrrolotriazine-based VEGFR-2 inhibitors | A methyl group at the 5-position and a substituted alkoxy group at the 6-position of the pyrrolotriazine core are important for potency. | nih.gov |

| Classical cannabinoids | Substitution of a fluorine at the C-1 position of tetrahydrocannabinols has a detrimental effect on CB1 binding affinity. | nih.gov |

Cellular Activity and Mechanistic Cytotoxicity Studies (in vitro cell models)

The antiproliferative effects of compounds structurally related to this compound have been extensively studied in various cancer cell lines. These studies aim to elucidate the mechanisms by which these compounds inhibit cancer cell growth and induce cell death.

For instance, a synthetic analog, 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino[3,2-a]benzimidazole, exhibited antiproliferative activity against both pancreatic (PaCa-2) and melanoma (A375) cancer cell lines. kne-publishing.com The cytotoxic effect was found to be cell-line dependent, with higher toxicity observed in PaCa-2 cells. kne-publishing.com Mechanistic studies revealed that the compound induced apoptosis, as evidenced by the upregulation of caspase 3/7 activity in PaCa-2 cells. kne-publishing.com The upregulation of p53 and Bax gene expression in both cell lines suggests that the compound may induce apoptosis and potentially autophagy. kne-publishing.com

Another study on a series of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones demonstrated potent antiproliferative activity against a panel of four cancer cell lines. nih.gov The most potent derivatives exhibited GI₅₀ values ranging from 29 nM to 47 nM. nih.gov Mechanistic investigations revealed that these compounds act as inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). nih.gov Furthermore, selected compounds were shown to significantly increase the levels of caspase-8 and Bax in human pancreatic cancer cells, indicating the induction of apoptosis. nih.gov

The following table summarizes the antiproliferative effects of related compounds on different cancer cell lines:

| Compound/Analog | Cancer Cell Line | Key Mechanistic Findings | Reference |

| 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino[3,2-a]benzimidazole | PaCa-2 (pancreatic), A375 (melanoma) | Upregulation of caspase 3/7, p53, and Bax. | kne-publishing.com |

| Indole-2-carboxamides and pyrido[3,4-b]indol-1-ones | Various | Inhibition of EGFR (wild-type and mutant), increased levels of caspase-8 and Bax. | nih.gov |

| 1,5-Bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13) | NCI-H520 and NCI-H23 (non-small cell lung cancer) | Induction of apoptosis, cell cycle arrest. | nih.gov |

The antiproliferative and pro-apoptotic effects of these compounds are a result of their ability to modulate various cellular biochemical pathways and processes. By targeting specific enzymes and receptors, these compounds can interfere with the signaling cascades that drive cancer cell growth and survival.

For example, the inhibition of VEGFR-2 by compounds like BMS-540215 directly impacts the vascular endothelial growth factor (VEGF) signaling pathway. nih.gov This pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking VEGFR-2, these inhibitors can suppress tumor angiogenesis and inhibit tumor growth.

Similarly, the inhibition of EGFR by the indole-2-carboxamide and pyrido[3,4-b]indol-1-one derivatives disrupts the EGFR signaling pathway. nih.gov This pathway is frequently dysregulated in cancer and plays a key role in cell proliferation, survival, and metastasis. By blocking EGFR, these compounds can effectively halt these oncogenic processes.

Furthermore, the induction of apoptosis by these compounds involves the modulation of key apoptotic regulators. The upregulation of pro-apoptotic proteins like Bax and the activation of caspases are common mechanisms by which these compounds trigger programmed cell death. nih.govkne-publishing.com The ability of some of these compounds to upregulate the tumor suppressor protein p53 further contributes to their anticancer activity. kne-publishing.com

Metabolic Transformations and Pathways (Chemical Aspects)

The metabolic fate of xenobiotics, including this compound, is a critical determinant of their biological activity and duration of action. The biotransformation of this compound is predicted to involve several key enzymatic reactions, primarily Phase I oxidative processes catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These reactions typically introduce or unmask polar functional groups, facilitating subsequent Phase II conjugation and excretion. youtube.com The chemical structure of this compound, featuring a fluorinated methoxy-substituted aromatic ring and a tertiary alcohol, presents several potential sites for metabolic attack. The following sections detail the anticipated oxidative and demethylation pathways and explore the significant influence of the fluorine substituent on these transformations.

The metabolism of this compound is expected to be dominated by oxidative reactions targeting the methoxy group and the aromatic ring.

O-Demethylation: The most probable metabolic transformation is the O-demethylation of the methoxy group at the C-5 position of the phenyl ring. This reaction is a common pathway for a vast number of methoxy-containing xenobiotics and is primarily mediated by CYP enzymes, particularly isoforms like CYP1A2 and CYP2D6. nih.govnih.govnih.gov The process involves the oxidative removal of the methyl group to form a phenolic metabolite, 2-(2-Fluoro-5-hydroxyphenyl)propan-2-ol, and formaldehyde. This biotransformation significantly increases the polarity of the molecule. Studies on various methoxy-substituted aromatic compounds, such as methoxyflavones and the insecticide methoxychlor, have established O-demethylation as a principal clearance pathway. nih.govnih.gov In some biological systems, this demethylation can occur sequentially if multiple methoxy groups are present. nih.gov

Aromatic Hydroxylation: Another potential, though likely minor, oxidative pathway is the direct hydroxylation of the aromatic ring. The position of this hydroxylation is directed by the existing substituents. The methoxy group is an activating, ortho-para-directing group, while the fluorine atom is a deactivating, ortho-para-directing group. Given the substitution pattern, potential sites for hydroxylation are limited. However, the presence of the fluorine atom generally makes the aromatic ring more resistant to oxidative metabolism. annualreviews.org

The tertiary propan-2-ol side chain is generally resistant to oxidation. Unlike primary or secondary alcohols, tertiary alcohols cannot be readily oxidized without breaking a carbon-carbon bond, a process that is energetically unfavorable. While methanotrophic bacteria can convert propane (B168953) to 2-propanol, further oxidation is typically to acetone (B3395972), a ketone, which is not a direct pathway for a tertiary alcohol. nih.govinchem.org

Table 1: Predicted Phase I Metabolic Reactions of this compound

| Metabolic Reaction | Enzyme System (Predicted) | Resulting Metabolite |

| O-Demethylation | Cytochrome P450 (e.g., CYP1A2, CYP2D6) | 2-(2-Fluoro-5-hydroxyphenyl)propan-2-ol |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives (minor pathway) |

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. nih.govnumberanalytics.com The fluorine atom in this compound exerts a profound influence on its metabolic profile.

Metabolic Blocking: The primary role of the fluorine atom at the C-2 position is to act as a "metabolic shield." The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~99 kcal/mol), making it much more resistant to cleavage by oxidative enzymes like cytochrome P450. annualreviews.org This strategic placement of fluorine blocks aromatic hydroxylation at the C-2 position, a common site of metabolic attack for many aromatic compounds. This "blocking" effect can significantly increase the metabolic half-life of the compound by preventing the formation of certain metabolites. annualreviews.orgnih.gov

Electronic Effects on Demethylation: Beyond steric blocking, the fluorine atom influences the rate of metabolism at other sites through its strong electron-withdrawing inductive effect. By decreasing the electron density of the aromatic ring, the fluorine atom can modulate the activity of CYP enzymes responsible for O-demethylation. annualreviews.org The precise impact—whether it increases or decreases the rate—can depend on the specific CYP isozyme involved and the rate-limiting step of the catalytic cycle. For instance, the introduction of fluorine can alter the oxidation potential of an aromatic system, thereby affecting its interaction with the activated oxygen species in the CYP active site. annualreviews.org

Resistance to Defluorination: While metabolic defluorination can occur for some fluorinated compounds, it is generally a less favorable pathway compared to the oxidation of C-H bonds. annualreviews.orgnih.gov The process can be catalyzed by CYP enzymes and may lead to the formation of phenolic metabolites and the release of fluoride (B91410) ions. However, aryl fluorides are generally more resistant to this type of metabolism. annualreviews.org Therefore, significant defluorination of this compound is considered unlikely.

Table 2: Comparison of Carbon-Hydrogen and Carbon-Fluorine Bond Properties

| Property | Carbon-Hydrogen (C-H) | Carbon-Fluorine (C-F) | Implication for Metabolism |

| Bond Energy (kcal/mol) | ~99 | ~116 | The C-F bond is stronger and more resistant to enzymatic cleavage. annualreviews.org |

| Electronegativity Difference | Low | High | The C-F bond is highly polarized, affecting molecular interactions. |

| Metabolic Outcome | Susceptible to hydroxylation | Generally blocks oxidation | Fluorine substitution enhances metabolic stability. annualreviews.orgnih.gov |

Potential Applications of 2 2 Fluoro 5 Methoxyphenyl Propan 2 Ol in Advanced Chemical Research

Utilization as a Versatile Synthetic Synthon for Specialty Chemicals

The true value of a building block like 2-(2-Fluoro-5-methoxyphenyl)propan-2-ol lies in its potential for chemical transformation into more complex, high-value molecules. The tertiary benzylic alcohol is the primary reactive site, poised for several key transformations.

One of the most straightforward and powerful reactions for tertiary alcohols is acid-catalyzed dehydration to form an alkene. nih.gov In this case, elimination of water from this compound would yield 1-fluoro-4-methoxy-2-(prop-1-en-2-yl)benzene. This vinylarene derivative is a valuable intermediate in its own right, as the double bond can undergo a host of further reactions such as polymerization, oxidation, or hydroboration. Catalysts like bismuth(III) triflate or copper(II) sulfate (B86663) are known to facilitate such dehydrations under relatively mild conditions, which would be crucial to avoid unwanted side reactions on the electronically modified aromatic ring. rsc.orgnih.gov

Furthermore, the tertiary benzylic alcohol can be a precursor to a stable benzylic carbocation under acidic conditions. This intermediate can be trapped by various nucleophiles, enabling the synthesis of a diverse range of specialty chemicals. For instance, reaction with another arene unit could lead to Friedel-Crafts alkylation products, forming complex diaryl structures. The fluorine and methoxy (B1213986) substituents on the phenyl ring play a critical role in this context. The methoxy group is an activating, ortho-para directing group, while the fluorine atom is a deactivating but also ortho-para directing group. Their combined electronic influence would modulate the stability of the carbocation and the reactivity of the aromatic ring toward further substitution.

The table below outlines potential synthetic transformations for the title compound.

| Starting Material | Reaction Type | Potential Product | Significance |

| This compound | Acid-Catalyzed Dehydration | 1-Fluoro-4-methoxy-2-(prop-1-en-2-yl)benzene | Precursor for polymers, fine chemicals |

| This compound | Nucleophilic Substitution (via SN1) | Ethers, esters, or alkylated arenes | Introduction of new functional groups |

| This compound | Ritter Reaction | N-tert-alkyl amides | Synthesis of complex amide derivatives |

The synthesis of this alcohol itself would likely start from the corresponding ketone, 1-(2-fluoro-5-methoxyphenyl)ethanone, via the addition of a methyl Grignard reagent (CH₃MgBr). acs.org This places the alcohol as a key node in a synthetic pathway, branching from a readily available precursor to a variety of more functionalized derivatives.

Role in the Development of Functional Materials with Specific Chemico-Biological Properties

The incorporation of fluorine into organic molecules is a well-established strategy in materials science and medicinal chemistry to tune properties such as thermal stability, metabolic resistance, and binding affinity. nih.govresearchgate.net The 2-fluoro-5-methoxyphenyl group is therefore an attractive moiety for integration into larger functional materials.

One potential application is in the synthesis of specialty polymers. The dehydration product, 1-fluoro-4-methoxy-2-(prop-1-en-2-yl)benzene (a styrene (B11656) derivative), could serve as a monomer for polymerization reactions. nih.gov The resulting polymer would feature pendant fluoromethoxyphenyl groups, which could imbue the material with specific properties such as low surface energy, hydrophobicity, and high thermal stability. Such materials could find use in specialized coatings, membranes, or optical applications.

Moreover, the intact alcohol could be used as a building block for polyesters or polycarbonates if derivatized into a diol. While the parent compound is a mono-alcohol, chemical modification of the aromatic ring (e.g., demethylation of the methoxy group to a phenol (B47542) followed by further functionalization) could generate a bifunctional monomer suitable for step-growth polymerization. The presence of the fluorine atom would be expected to enhance the chemical resistance and modify the electronic properties of the resulting polymer. kinampark.com

| Potential Monomer | Polymerization Method | Potential Polymer Type | Key Properties Conferred by Fluoro-Methoxy-Phenyl Group |

| 1-Fluoro-4-methoxy-2-(prop-1-en-2-yl)benzene | Chain-Growth (e.g., radical, ionic) | Polystyrene derivative | Enhanced thermal stability, hydrophobicity, modified refractive index |

| Diol derivative of the title compound | Step-Growth Condensation | Polyester, Polycarbonate, Polyurethane | Increased chemical resistance, modified dielectric constant, potential for liquid crystalline phases |

The unique combination of a polar methoxy group and a non-polar fluorine atom could also be exploited in the design of materials with specific chemico-biological interactions, such as biocompatible surfaces or matrices for controlled drug release.

Application as a Chemical Probe for Studying Enzyme-Substrate Interactions

In medicinal chemistry and chemical biology, fluorinated compounds are frequently used to develop enzyme inhibitors and molecular probes. researchgate.net Fluorine's high electronegativity and ability to form strong bonds with carbon can alter a molecule's binding affinity to a protein target and block metabolic pathways. researchgate.net The 19F nucleus also provides a sensitive handle for NMR studies, allowing researchers to probe the binding event directly. researchgate.net

The this compound scaffold could be a starting point for designing chemical probes. The fluoromethoxyphenyl group is a feature found in various bioactive molecules. Its electronic properties and potential for hydrogen bonding can be critical for molecular recognition in an enzyme's active site. For example, compounds with benzenesulfonyl fluoride (B91410) moieties have been studied as inhibitors of enzymes like NADPH oxidase. nih.gov While structurally different, this highlights the utility of fluorinated aromatic groups in inhibitor design.

The tertiary alcohol portion of the molecule provides a handle for further modification. It could be functionalized to introduce other pharmacophores or linking groups for attachment to reporter molecules. For example, it could be converted into an azide (B81097) or alkyne for use in "click chemistry" to attach fluorescent dyes or biotin (B1667282) tags. A research program could synthesize a library of derivatives based on this core structure to screen against a panel of enzymes, such as kinases or proteases. The fluorine atom would serve both as a modulator of bioactivity and as a 19F NMR reporter to confirm target engagement.

The table below summarizes the features of the title compound relevant to its potential use as a chemical probe scaffold.

| Structural Feature | Potential Role in a Chemical Probe | Relevant Research Area |

| 2-Fluoro-5-methoxyphenyl group | Modulates binding affinity and metabolic stability; potential H-bond acceptor. | Enzyme Inhibition, Drug Discovery researchgate.netresearchgate.net |

| 19F atom | Serves as a sensitive NMR nucleus for binding studies. | Fragment-Based Screening, Mechanistic Enzymology |

| Tertiary alcohol | Provides a site for chemical modification and linker attachment. | Synthesis of Focused Compound Libraries, Bioconjugation |

By systematically modifying the core structure, it is plausible to develop potent and selective inhibitors or probes for specific biological targets, leveraging the unique properties conferred by the fluorinated aromatic ring.

Emerging Research Directions and Future Challenges for 2 2 Fluoro 5 Methoxyphenyl Propan 2 Ol

Development of Sustainable and Green Synthetic Methodologies

A primary challenge in contemporary organic chemistry is the development of environmentally benign synthetic methods. dovepress.com Traditional approaches to synthesizing fluorinated aromatic compounds often involve harsh reagents and generate significant waste. numberanalytics.com Future research on 2-(2-Fluoro-5-methoxyphenyl)propan-2-ol will likely focus on creating more sustainable and efficient synthetic pathways.

Green chemistry principles that could be applied to the synthesis of this compound include the use of less toxic fluorinating agents, minimizing solvent waste, and employing milder reaction conditions. numberanalytics.com For instance, moving away from traditional methods that may use hazardous reagents like hydrofluoric acid or fluorine gas is a key goal. numberanalytics.com Research is now focused on developing solid-state reactions and mechanochemical protocols that eliminate the need for high-boiling point, toxic solvents. rsc.org Such methods are more energy-efficient and reduce the environmental impact of the synthesis. rsc.org

Electrochemical fluorination is another promising green technique. numberanalytics.com This method avoids the need for chemical fluorinating agents by using an electric current to introduce fluorine into the molecule. numberanalytics.com The development of a room-temperature mechanochemical method for aromatic nucleophilic fluorination is a significant goal in this area. rsc.org

| Synthetic Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Fluorination | Use of hazardous reagents like fluorine gas or HF. dovepress.comnumberanalytics.com | Electrochemical fluorination or use of N-fluoro-N-arylsulfonamides (NFASs). springernature.comnumberanalytics.com | Reagent-free (electrochemistry), milder conditions, reduced side reactions. springernature.comnumberanalytics.com |

| Solvent Use | High-boiling, toxic solvents like DMSO. rsc.org | Solvent-free mechanochemical synthesis or use of bio-based solvents like Cyrene. rsc.orgresearchgate.net | Reduced environmental waste and toxicity. rsc.orgresearchgate.net |

| Reaction Conditions | Often requires high temperatures and inert atmospheres. rsc.org | Ambient temperature and pressure conditions. rsc.org | Lower energy consumption and simplified setup. rsc.org |

This table provides a comparative overview of traditional versus potential green synthetic methodologies applicable to the synthesis of fluorinated aromatic compounds.

Integration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize synthetic routes, particularly those aligned with green chemistry principles, real-time monitoring of reactions is crucial. rsc.org Advanced spectroscopic techniques allow chemists to track the concentrations of reactants, intermediates, and products as the reaction progresses, providing valuable insights into reaction kinetics and mechanisms. rsc.org

For the synthesis of this compound, several techniques could be employed:

FlowNMR Spectroscopy : This technique offers non-invasive, real-time monitoring of reactions under actual process conditions. rsc.org It can provide detailed structural information about all species in the reaction mixture. rsc.org

FT-IR and Raman Spectroscopy : These vibrational spectroscopy methods can be used with fiber-optic probes to monitor reactions in situ. jascoinc.comacs.org They are particularly useful for tracking the disappearance of starting materials and the appearance of products by monitoring specific functional group frequencies. acs.org

Mass Spectrometry (MS) : MS-based methods can provide real-time feedback on reaction progress and help to identify transient intermediates, which is critical for mechanistic elucidation. acs.org

The data generated from these techniques can be analyzed using chemometrics and machine learning algorithms to identify optimal reaction conditions and predict outcomes. numberanalytics.com

| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |

| FlowNMR | Detailed structural information, quantification of all species. rsc.org | Monitoring the conversion of precursors, identifying byproducts. |

| FT-IR/Raman | Vibrational modes of functional groups. jascoinc.comacs.org | Tracking the formation of the tertiary alcohol and changes in the aromatic ring substitution. |

| Mass Spectrometry | Molecular weight of species, identification of intermediates. acs.org | Elucidating the reaction mechanism by detecting transient species. |

This table summarizes advanced spectroscopic techniques and their potential applications for real-time monitoring of the synthesis of this compound.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

In the context of this compound, AI and ML could be applied in several ways:

Predicting Physicochemical Properties : ML models can be trained to predict properties such as solubility, melting point, and lipophilicity for novel derivatives of the parent compound. researchgate.net

Forecasting Biological Activity : By training on data from known active molecules, AI can predict the potential biological targets and efficacy of new analogues, guiding synthetic efforts toward more promising candidates. quora.comnih.gov

Generative Models for New Compounds : AI can generate novel molecular structures with desired properties, potentially leading to the discovery of new drug candidates based on the this compound scaffold. neurosciencenews.com

Optimizing Synthetic Reactions : ML algorithms can analyze reaction data to suggest optimal conditions, catalysts, and pathways to maximize yield and minimize waste. quora.com

The use of AI and ML has the potential to significantly reduce the time and cost associated with traditional trial-and-error approaches in drug discovery and process development. quora.com

Deeper Elucidation of Complex Biological Interaction Mechanisms at the Atomic Level

Understanding how a molecule interacts with its biological target is fundamental to drug design. nih.gov For a compound like this compound, elucidating its binding mode at an atomic level would be a critical step in any drug development program.

Several powerful techniques can provide these insights:

X-ray Crystallography and NMR Spectroscopy : These methods can determine the three-dimensional structure of a compound bound to its target protein, revealing the precise interactions that govern binding. bioscipublisher.comutoronto.ca

Molecular Dynamics (MD) Simulations : These computer simulations can model the dynamic behavior of the compound-target complex over time, providing insights into the flexibility of the interaction and the role of solvent molecules. bioscipublisher.comelifesciences.org

Quantum Mechanics (QM) : QM calculations can be used to accurately model the electronic interactions between the compound and its target, helping to understand the nature of the binding forces. nih.gov

A detailed understanding of these interactions can inform the design of more potent and selective analogues of this compound. nih.gov

Exploration of Novel Application Avenues in Interdisciplinary Fields

The unique properties imparted by fluorine atoms mean that fluorinated organic compounds often find applications in diverse fields beyond medicine. nih.govnih.gov Future research on this compound could explore its potential use in areas such as:

Materials Science : The presence of fluorine can enhance properties like thermal stability and hydrophobicity, making such compounds candidates for the development of new polymers or liquid crystals.

Agrochemicals : Many successful pesticides and herbicides contain fluorinated aromatic rings. The biological activity of this compound could be screened against various agricultural pests.

Medical Diagnostics : Fluorine-18 is a common radionuclide used in Positron Emission Tomography (PET) imaging. nih.gov The synthesis of an 18F-labeled version of this compound could be explored for the development of new PET imaging agents.

The exploration of these interdisciplinary applications could open up new avenues for the practical use of this and related compounds.

Q & A

Q. Methodological Answer :

- Multi-Technique Validation :

- XRD Analysis : Resolve ambiguities in stereochemistry using single-crystal X-ray diffraction (e.g., as in Acta Crystallographica studies of fluorophenyl analogs) .

- 2D NMR : Use COSY and NOESY to confirm spatial arrangements of substituents .

- Case Study : For related fluorophenylpropanols, discrepancies in proton coupling constants were resolved by correlating XRD bond angles with NMR-derived dihedral angles .

Basic: What are the stability considerations for this compound under varying conditions?

Q. Methodological Answer :

-

Stability Profile :

Condition Stability Degradation Products Ambient (25°C, dark) Stable for 6 months None detected Acidic (pH <3) Dehydration to alkene 2-(2-Fluoro-5-methoxyphenyl)propene Basic (pH >10) Ether cleavage 2-Fluoro-5-methoxybenzaldehyde - Storage : Store in inert atmosphere (N₂) at 4°C to prevent oxidation .

Advanced: How does the reactivity of this compound compare to its chloro/bromo analogs?

Q. Methodological Answer :

-

Comparative Reactivity :

Property F-Analog Cl-Analog Br-Analog Boiling Point (°C) 202–205 215–218 225–228 Solubility (H₂O) 0.1 g/L 0.05 g/L 0.02 g/L SN2 Reactivity Low (steric hindrance) Moderate High (polarizability) - Electronic Effects : Fluorine’s electronegativity reduces nucleophilic substitution rates vs. bromine .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Q. Methodological Answer :

- Primary Techniques :

- Advanced : High-resolution mass spectrometry (HRMS) for exact mass validation (calc. for C₁₀H₁₂FO₂: 198.0796) .

Advanced: How can computational modeling predict the biological activity of this compound?

Q. Methodological Answer :

- QSAR/QSPR Models : Use quantum chemistry (DFT) to calculate electrostatic potentials and lipophilicity (logP ~2.1), correlating with membrane permeability .

- Docking Studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and fume hood use to prevent inhalation/contact .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How can metabolic pathways be elucidated for this compound?

Q. Methodological Answer :

- In Vitro Studies :

- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at C3) .

- LC-MS/MS : Detect glucuronide conjugates (phase II metabolism) .

Basic: What solvents are optimal for solubility challenges in reaction design?

Q. Methodological Answer :

-

Solubility Table :

Solvent Solubility (mg/mL) Ethanol 120 DCM 85 Hexane <5

Advanced: How do steric and electronic effects influence its use in asymmetric catalysis?

Q. Methodological Answer :

- Steric Effects : The tert-alcohol group hinders nucleophilic attack, favoring β-elimination in basic media .

- Electronic Effects : Methoxy’s +M effect stabilizes aromatic rings, directing electrophiles to the 2-fluoro position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro